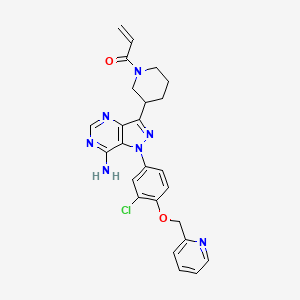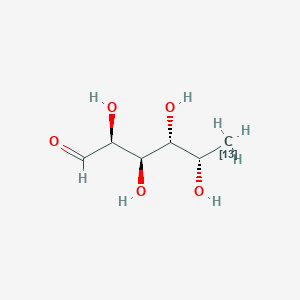
(-)-Fucose-13C-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Fucose-13C-3: is a labeled form of fucose, a hexose deoxy sugar that is commonly found in various glycoproteins and glycolipids. The “13C-3” label indicates that the third carbon atom in the fucose molecule is replaced with the carbon-13 isotope, which is a stable isotope used in various scientific studies, particularly in metabolic and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Fucose-13C-3 typically involves the incorporation of the carbon-13 isotope into the fucose molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: This method involves the chemical synthesis of fucose from simpler starting materials, incorporating the carbon-13 isotope at the desired position through specific chemical reactions.
Biosynthesis: Utilizing microorganisms or enzymes that can incorporate carbon-13 labeled substrates into fucose during their metabolic processes.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis, where the carbon-13 isotope is introduced into the fucose molecule through controlled chemical reactions. This process requires precise reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the efficient incorporation of the isotope.
化学反応の分析
Types of Reactions: (-)-Fucose-13C-3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in fucose can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aldehyde group in fucose can be reduced to form an alcohol.
Substitution: The hydroxyl groups in fucose can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the hydroxyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of fucose can yield fucuronic acid, while reduction can yield fucitol.
科学的研究の応用
Chemistry: (-)-Fucose-13C-3 is used as a tracer in metabolic studies to track the incorporation and metabolism of fucose in various biochemical pathways.
Biology: In biological research, this compound is used to study glycosylation processes, where fucose is added to proteins and lipids, affecting their function and stability.
Medicine: In medical research, this compound is used to investigate the role of fucose in various diseases, including cancer and inflammatory conditions. It helps in understanding how alterations in fucosylation patterns can affect disease progression.
Industry: In the industrial sector, this compound is used in the production of labeled glycoproteins and glycolipids for various applications, including drug development and diagnostic assays.
作用機序
The mechanism of action of (-)-Fucose-13C-3 involves its incorporation into glycoproteins and glycolipids through enzymatic processes. The carbon-13 label allows researchers to track its incorporation and metabolism using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecular targets include various enzymes involved in glycosylation, such as fucosyltransferases, which add fucose to specific substrates.
類似化合物との比較
L-Fucose: The natural form of fucose without the carbon-13 label.
D-Fucose: An enantiomer of L-fucose with different stereochemistry.
Fucitol: A reduced form of fucose where the aldehyde group is reduced to an alcohol.
Uniqueness: (-)-Fucose-13C-3 is unique due to the presence of the carbon-13 isotope, which allows for detailed metabolic and biochemical studies that are not possible with the natural form of fucose. This labeling provides a powerful tool for researchers to study the dynamics of fucose metabolism and its role in various biological processes.
特性
分子式 |
C6H12O5 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy(613C)hexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i1+1 |
InChIキー |
PNNNRSAQSRJVSB-CERMPYPXSA-N |
異性体SMILES |
[13CH3][C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O |
正規SMILES |
CC(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


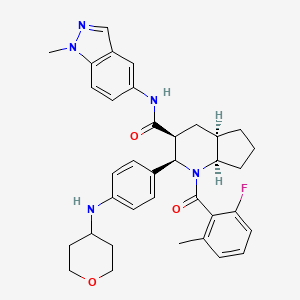
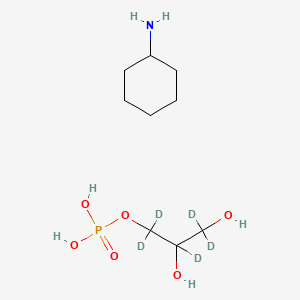
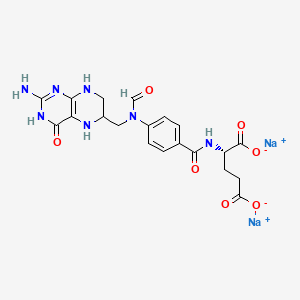
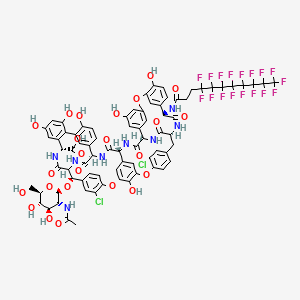
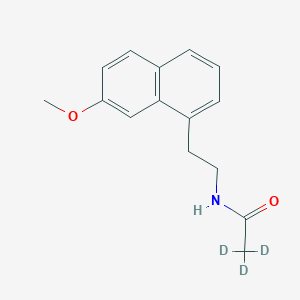

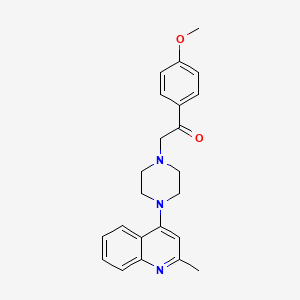

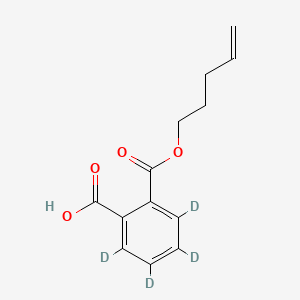

![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)

